2-Chloro-6-methoxy-4-phenylpyridine
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Overview
Description
2-Chloro-6-methoxy-4-phenylpyridine is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methoxy-4-phenylpyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium methoxide, dioxane, and various oxidizing or reducing agents .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield different substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-6-methoxy-4-phenylpyridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and may serve as a lead compound for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-phenylpyridine involves its interaction with specific molecular targets. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-6-methoxy-4-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
25297-53-4 |
---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-phenylpyridine |
InChI |
InChI=1S/C12H10ClNO/c1-15-12-8-10(7-11(13)14-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
XMQDNQOPMWMTSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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